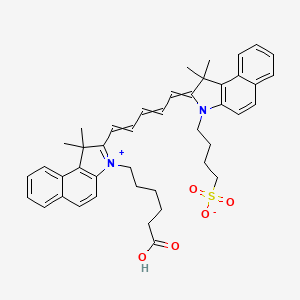

Cy5.5 acid(mono so3)

Description

Overview of Cy5.5 Acid (mono SO3) within the Cyanine (B1664457) Dye Class

Cy5.5 acid (mono SO3) belongs to the cyanine dye class, a group of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic nuclei. creative-diagnostics.comevidentscientific.com This structural arrangement results in a delocalized positive charge and gives cyanine dyes their characteristically high molar extinction coefficients, often exceeding 100,000 Lmol⁻¹cm⁻¹. lumiprobe.com The length of the polymethine chain is a key determinant of the dye's absorption and emission wavelengths; longer chains correlate with higher absorption and emission in the near-infrared (NIR) region. lumiprobe.com

Cyanine dyes are broadly categorized into non-sulfonated and sulfonated forms. lumiprobe.com The addition of sulfonate (SO3) groups, as seen in Cy5.5 acid (mono SO3), significantly enhances water solubility. lumiprobe.com This increased hydrophilicity is advantageous in biological applications as it reduces the tendency of the dye molecules to aggregate in aqueous environments. lumiprobe.com The "5.5" in the name typically indicates a benzo-fused cyanine, a structural modification that influences its spectral properties.

The general structure of cyanine dyes consists of two nitrogen atoms linked by a conjugated chain of carbon atoms. nih.gov This conjugated system is responsible for their strong light absorption and fluorescence. nih.gov Variations in the heterocyclic rings and the polymethine chain allow for the fine-tuning of the dye's optical properties. lumiprobe.com

Evolution and Significance of Cy5.5 Acid (mono SO3) in Advanced Scientific Disciplines

The development of cyanine dyes for life sciences gained significant momentum in the early 1990s, building upon the use of Indocyanine Green (ICG) in medical angiography since the 1970s. lumiprobe.com Researchers modified the basic indocyanine structure to create a series of dyes with improved characteristics for biological research, including low non-specific binding to biomolecules and bright fluorescence. lumiprobe.com

The significance of Cy5.5 acid (mono SO3) and other near-infrared (NIR) dyes lies in their ability to function within the "NIR window" (typically 650-900 nm). frontiersin.org Light in this region experiences reduced absorption and scattering by biological tissues, allowing for deeper tissue penetration and minimal autofluorescence from endogenous molecules. frontiersin.orgnih.govcore.ac.uk These properties make NIR dyes like Cy5.5 particularly valuable for in vivo imaging. nih.govlifetein.comaatbio.com

The addition of a single sulfonic acid group to create the "mono SO3" variant represents a strategic chemical modification. While non-sulfonated cyanine dyes often require organic co-solvents for use in aqueous buffers, the sulfonated versions exhibit improved water solubility, facilitating their use in biological systems. lumiprobe.com This enhancement, combined with its far-red to near-infrared fluorescence, has made Cy5.5 acid (mono SO3) a cornerstone in various advanced scientific disciplines. lifetein.comlumiprobe.com

Broad Academic Applications and Research Paradigms Utilizing Cy5.5 Acid (mono SO3)

The favorable optical properties of Cy5.5 acid (mono SO3) have led to its widespread adoption in a multitude of research applications. Its primary use is as a fluorescent label for biomolecules such as proteins, peptides, and nucleic acids. lifetein.comaatbio.com The carboxylic acid group on the molecule allows for its conjugation to amine groups on target molecules, often through the use of activating reagents. mtarget.com

Key Research Applications:

In Vivo Imaging: Cy5.5 is extensively used for in vivo imaging to visualize and track biological processes in real-time. lifetein.com This includes monitoring disease progression, evaluating the efficacy of therapeutic agents, and studying the biodistribution of molecules. lifetein.comkglmeridian.com Its deep tissue penetration is a significant advantage in these studies. lifetein.com

Targeted Drug Delivery: By conjugating Cy5.5 to therapeutic agents or targeting moieties like antibodies or peptides, researchers can visualize the delivery and accumulation of these molecules in specific tissues or cells. lifetein.comkglmeridian.com For instance, a Cy5.5-labeled Affibody molecule has been used for the optical imaging of tumors expressing epidermal growth factor receptor (EGFR). spiedigitallibrary.org

Fluorescence Microscopy: In confocal microscopy and other fluorescence imaging techniques, Cy5.5 serves as a bright and photostable far-red fluorophore. evidentscientific.cominterchim.fr Its emission in the far-red spectrum minimizes spectral overlap with other common fluorophores, making it suitable for multicolor imaging experiments. interchim.fr

Diagnostic Applications: Cy5.5-labeled probes are employed in diagnostic assays and imaging to detect specific biomarkers associated with various diseases. lifetein.com

Nanoparticle Tracking: Researchers have incorporated Cy5.5 into nanoparticles to study their behavior and distribution in biological systems. rsc.org

The versatility of Cy5.5 acid (mono SO3) continues to drive its use in innovative research paradigms, from fundamental cell biology to preclinical studies.

Interactive Data Tables

Below are tables summarizing the key properties and research applications of Cy5.5 acid (mono SO3).

Table 1: Physicochemical Properties of Cy5.5 Acid (mono SO3)

| Property | Value | Source |

| Molecular Formula | C43H48N2O5S | nih.gov |

| Molecular Weight | 704.9 g/mol | nih.gov |

| Appearance | Dark blue solid | sigmaaldrich.com |

| Solubility | Soluble in DMSO | sigmaaldrich.com |

| Excitation Maximum (approx.) | 675 nm | tocris.com |

| Emission Maximum (approx.) | 694 nm | tocris.com |

| Extinction Coefficient (ε) | ~190,000 M⁻¹cm⁻¹ | tocris.com |

| Quantum Yield (φ) | ~0.28 | tocris.com |

Table 2: Selected Research Findings Utilizing Cy5.5 Derivatives

| Research Area | Key Finding | Reference |

| Cancer Imaging | Cy5.5-labeled Affibody molecules showed rapid and specific targeting of EGFR-positive tumors in mice. | spiedigitallibrary.org |

| Angiogenesis Inhibition | A Cy5.5-endostatin conjugate was shown to selectively localize to tumor vasculature in a dose-dependent manner. | kglmeridian.com |

| Nanomedicine | An active loading method was developed for Cy5.5 derivatives into liposomes, achieving deep fluorescence self-quenching for release-reporting in deep tissue imaging. | rsc.org |

| Targeted Drug Delivery | Cy5.5 was used to visualize the targeting of Leydig cells in the testis using specific homing peptides. | lifetein.com |

Properties

Molecular Formula |

C43H48N2O5S |

|---|---|

Molecular Weight |

704.9 g/mol |

IUPAC Name |

4-[2-[5-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C43H48N2O5S/c1-42(2)37(44(28-14-6-9-23-39(46)47)35-26-24-31-17-10-12-19-33(31)40(35)42)21-7-5-8-22-38-43(3,4)41-34-20-13-11-18-32(34)25-27-36(41)45(38)29-15-16-30-51(48,49)50/h5,7-8,10-13,17-22,24-27H,6,9,14-16,23,28-30H2,1-4H3,(H-,46,47,48,49,50) |

InChI Key |

OHNKERIUPMLSIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Cy5.5 Acid Mono So3

Established Synthetic Pathways for Cy5.5 Acid (mono SO3) Core Structure

The fundamental synthesis of the Cy5.5 core structure, a pentamethine indocyanine, typically involves the condensation of two key heterocyclic precursors with a polymethine bridge-forming reagent. The general approach for creating asymmetric cyanine (B1664457) dyes like Cy5.5 acid (mono-SO3) often utilizes a stepwise condensation.

A common strategy begins with the synthesis of two different substituted indolenine precursors. One precursor contains the sulfonic acid group, which imparts water solubility, while the other is functionalized with a carboxylic acid that can be later activated for conjugation.

For instance, the synthesis can start from 1,3-disulfonic acid-6-naphthylhydrazine, which is reacted with methyl isopropyl ketone to form a disulfonated trimethyl-benzindole intermediate. google.com This intermediate can then be N-alkylated. A parallel synthesis would create an N-carboxyalkylated indolenine precursor. acs.org

The subsequent crucial step is the condensation of these two distinct indolium salts with a suitable five-carbon chain precursor, such as malonaldehyde dianilide or its derivatives, in the presence of an acid catalyst and dehydrating agent like acetic anhydride. google.comacs.org The reaction conditions, including temperature and the stoichiometry of the reactants, are critical to favor the formation of the asymmetric Cy5.5 dye over symmetric side products. acs.org Purification of the final dye is often achieved through chromatographic techniques.

A representative reaction scheme is the condensation of an N-ethyl-2,3,3-trimethyl-benzindole-5,7-disulfonate with an N-(ε-carboxy-pentyl)-2,3,3-trimethyl-benzindole-5,7-disulfonate in the presence of β-anilino-acraldehyde-anil-hydrochloride. google.com

Functionalization Techniques for Cy5.5 Acid (mono SO3) Derivatives

The utility of Cy5.5 acid (mono-SO3) in biological research is vastly expanded by converting its carboxylic acid group into various reactive moieties. These derivatives allow for covalent attachment of the dye to a wide range of biomolecules.

Preparation of Amine-Reactive Cy5.5 Acid (mono SO3) Esters

The most common strategy for labeling primary amines in proteins, peptides, and amine-modified oligonucleotides is through the use of N-hydroxysuccinimidyl (NHS) esters. glenresearch.comabpbio.com The carboxylic acid of Cy5.5 acid (mono-SO3) is activated to form the corresponding NHS ester. This reaction is typically carried out using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide. researchgate.net

The resulting Cy5.5 NHS ester is a reactive compound that readily reacts with nucleophilic primary amines at a slightly alkaline pH to form a stable amide bond. medchemexpress.com For labeling reactions, the dye is often dissolved in an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to an aqueous solution of the biomolecule. medchemexpress.com Water-soluble sulfo-Cy5.5 NHS esters are also available for labeling sensitive proteins that require a purely aqueous environment. lumiprobe.com

| Reagent | Reactive Group | Target Functional Group |

| Cy5.5 NHS ester | N-hydroxysuccinimidyl ester | Primary amines (-NH2) |

Synthesis of Thiol-Reactive Cy5.5 Acid (mono SO3) Conjugates

For selective labeling of cysteine residues in proteins, thiol-reactive derivatives of Cy5.5 are prepared. A common thiol-reactive group is the maleimide (B117702) moiety. aatbio.com One approach to synthesize a Cy5.5 maleimide involves a two-step process starting from an amine-reactive Cy5.5 NHS ester. nih.govacs.org The NHS ester is first reacted with a diamine, such as ethylenediamine, to produce a Cy5.5-amine derivative. nih.govacs.orgresearchgate.net This amine-functionalized dye is then reacted with a heterobifunctional crosslinker containing a maleimide group, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to yield the final thiol-reactive Cy5.5 maleimide. nih.govacs.orgresearchgate.net

Alternatively, a one-step method involves reacting the Cy5.5 NHS ester directly with a primary amine that also contains a thiol-reactive group, such as N-(2-aminoethyl)maleimide. nih.govacs.org However, this method can be less efficient and may require more rigorous purification to remove unreacted starting materials. nih.govacs.org Cy5.5 maleimides react specifically with free sulfhydryl groups at a near-neutral pH to form a stable thioether bond. apexbt.com

| Reagent | Reactive Group | Target Functional Group |

| Cy5.5 maleimide | Maleimide | Thiols/Sulfhydryls (-SH) |

Modular Approaches for Heterobifunctional Cy5.5 Acid (mono SO3) Dyes

Recent advancements have focused on modular synthetic strategies to create heterobifunctional Cy5.5 dyes. acs.orgresearchgate.netnih.gov These dyes possess two different reactive groups, allowing for the cross-linking of two different biomolecules. A modular approach is advantageous as it allows for the introduction of sensitive functional groups in the final steps of the synthesis, preventing their degradation under the harsh conditions often required for the formation of the cyanine core. acs.orgresearchgate.netnih.gov

This strategy often involves synthesizing an asymmetric cyanine dye with two distinct, orthogonally protected functional groups. For example, a dye could be synthesized with both a protected carboxylic acid and a protected amine. Selective deprotection of one group allows for its reaction with a desired molecule, followed by deprotection and reaction of the second group with another molecule. This approach has been used to create Cy5 dyes that incorporate a ligand for a specific protein tag (like HaloTag or SNAP-tag) along with another reactive group for attachment to a molecule of interest via amide bond formation or click chemistry. acs.orgnih.gov

Scale-Up Considerations and Optimization of Cy5.5 Acid (mono SO3) Synthesis for Research Volume

Transitioning the synthesis of Cy5.5 acid (mono-SO3) and its derivatives from a small laboratory scale to larger, research-volume quantities presents several challenges. The synthesis of cyanine dyes can be prone to the formation of side products, particularly the symmetric dyes, which can be difficult to separate from the desired asymmetric product. acs.org

Optimizing the reaction conditions, such as the precise stoichiometry of the reactants, temperature, and reaction time, is crucial to maximize the yield of the desired product and minimize side reactions. acs.org For instance, using a slight excess of the polymethine precursor relative to the indolenine salts can help prevent the formation of symmetric dyes. acs.org

Purification is another key consideration. While high-performance liquid chromatography (HPLC) is effective for small-scale purification, it can be cumbersome and expensive for larger quantities. nih.gov Developing optimized workup procedures that exploit the pH- and functional group-dependent solubility of the dye and its intermediates can simplify purification. acs.orgresearchgate.net For example, strategic washing steps can remove unreacted starting materials and byproducts, reducing the reliance on chromatographic purification until the final step. acs.orgresearchgate.net

Chemo- and Regioselectivity in Cy5.5 Acid (mono SO3) Derivatization

Chemo- and regioselectivity are critical concepts in the derivatization of multifunctional molecules like Cy5.5 acid (mono SO3), ensuring that chemical modifications occur only at the desired functional group and position. For this compound, the primary challenge lies in selectively modifying the carboxylic acid group while leaving the sulfonic acid group and the core chromophore structure intact.

Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over another. In the case of Cy5.5 acid (mono SO3), the derivatization for bioconjugation almost exclusively targets the carboxylic acid. The high chemoselectivity of this reaction is based on the inherent differences in reactivity between the carboxylic acid and sulfonic acid functional groups under specific reaction conditions.

Carboxylic Acid Activation: The carboxylic acid is readily activated by carbodiimides (e.g., EDC) to form a highly reactive O-acylisourea intermediate. acs.org This intermediate rapidly reacts with N-hydroxysuccinimide (NHS) to yield a more stable NHS ester, which is amenable to subsequent reaction with amines. This pathway is efficient under mild conditions (neutral to slightly acidic pH, room temperature). nih.govlumiprobe.com

Sulfonic Acid Inertness: In contrast, the sulfonic acid group exists as a sulfonate anion (-SO3⁻) at typical reaction pH values. It is the conjugate base of a strong acid and is a very poor nucleophile. It does not react with carbodiimides or NHS under the conditions used for carboxylic acid activation. While methods exist to convert sulfonic acids into reactive species like sulfonyl chlorides, they require much harsher reagents (e.g., thionyl chloride or phosphorus pentachloride) that are incompatible with the sensitive cyanine dye structure and would not be used in this context. acs.org

This intrinsic difference in reactivity allows for the highly chemoselective activation of the carboxylic acid with virtually no modification of the sulfonate group.

Regioselectivity: This term relates to the specific location of the chemical change. For Cy5.5 acid (mono SO3), the molecule has two distinct ends, defined by the N-substituents on the indole (B1671886) rings. One end bears the reactive carboxylic acid via an alkyl chain, while the other carries the stabilizing, water-solubilizing sulfonate group, also via an alkyl chain. The derivatization is therefore regioselective by design, targeting only the terminus equipped with the carboxy-functionalized linker.

The stability of the dye's chromophore—the polymethine chain—is a crucial consideration. The selection of coupling reagents must be optimized to prevent unwanted side reactions.

| Reagent Type | Selectivity Outcome | Rationale |

| Mild Carbodiimides (EDC) + Additives (NHS, HOBt) | High Chemoselectivity for -COOH | Activates carboxylic acid efficiently under mild conditions. Sulfonate group is non-reactive. acs.orgnih.gov |

| Stronger Activating Agents (HATU, HBTU) | Potential for Side Reactions | Can lead to cleavage of the N-alkyl side chains from the indole rings, degrading the dye. acs.org |

| Harsh Chlorinating Agents (e.g., SOCl₂) | Non-selective Degradation | Would react with both functional groups and the dye chromophore, leading to decomposition. Not used in this context. |

Bioconjugation Chemistry of Cy5.5 Acid Mono So3 for Biological Probes

Strategies for Covalent Attachment of Cy5.5 Acid (mono-SO3) to Biomolecules

The covalent attachment of Cy5.5 acid (mono-SO3) to biomolecules is achieved by leveraging reactive functional groups on both the dye and the target molecule. The carboxylic acid group on the Cy5.5 molecule is typically activated to facilitate reaction with nucleophiles on the biomolecule.

A prevalent strategy for labeling proteins and peptides with Cy5.5 involves targeting primary amines, which are present at the N-terminus and on the side chain of lysine (B10760008) residues. vwr.comdutscher.com To achieve this, the carboxylic acid of Cy5.5 is often converted into a more reactive N-hydroxysuccinimide (NHS) ester. vwr.comdutscher.comfishersci.at This mono-reactive Cy5.5 NHS ester readily reacts with the ε-amino groups of lysine residues and the N-terminal α-amino group of a protein or peptide in an acylation reaction. vwr.comdutscher.com

The efficiency of this conjugation is pH-dependent, with optimal labeling typically occurring in the pH range of 7 to 9. vwr.comdutscher.com While higher pH increases the rate of reaction with primary amines, it also accelerates the hydrolysis of the NHS ester, which is a competing reaction. vwr.comdutscher.com Therefore, careful optimization of the reaction conditions, including pH, protein concentration, and the molar ratio of dye to protein, is crucial to achieve the desired degree of labeling (DOL). vwr.comdutscher.com Common buffers used for this purpose include phosphate (B84403), bicarbonate/carbonate, and borate (B1201080) buffers. Buffers containing primary or secondary amines, such as Tris, should be avoided as they can compete with the target biomolecule for the dye. vwr.comdutscher.com

| Parameter | Recommended Condition | Rationale |

| pH | 7.0 - 9.3 | Balances amine reactivity and NHS ester hydrolysis. vwr.comdutscher.comscientificlabs.co.uk |

| Buffer | Phosphate, Bicarbonate, Borate | Inert and do not compete in the reaction. vwr.comdutscher.com |

| Protein Concentration | Up to 10 mg/mL | Higher concentrations can improve labeling efficiency. vwr.comscientificlabs.co.uk |

| Temperature | Room Temperature | Convenient and generally effective. |

| Reaction Time | Minutes to Overnight | Dependent on pH and desired DOL. vwr.comabcam.com |

For applications requiring precise placement of the fluorescent label, such as in Fluorescence Resonance Energy Transfer (FRET) studies, site-specific labeling is paramount. hahnlab.com Cysteine residues, with their thiol (-SH) groups, are ideal targets for such specific modifications due to their relatively low abundance in proteins compared to lysine. hahnlab.comnih.gov Cysteine residues can be introduced at specific locations within a protein's sequence using site-directed mutagenesis. hahnlab.comnih.gov

To target cysteine residues, the Cy5.5 acid can be derivatized to include a thiol-reactive group, such as a maleimide (B117702) or an iodoacetamide. scientificlabs.co.ukhahnlab.com Maleimides react with thiols at a pH of approximately 7.0 to form a stable thioether bond. scientificlabs.co.uk It is critical to maintain the cysteine's thiol group in a reduced state to ensure its reactivity. science.gov This approach offers a high degree of specificity, with coupling efficiencies reported to be in the range of 70-90%. nih.gov

| Thiol-Reactive Group | Optimal pH | Bond Formed | Key Considerations |

| Maleimide | ~7.0 | Thioether | Stable bond. scientificlabs.co.uk |

| Iodoacetamide | Neutral | Thioether | Can be advantageous in certain applications. hahnlab.com |

| Haloacetyl/Alkyl Halide | Varies | Thioether | Alternative thiol-reactive chemistries. nih.gov |

Cy5.5 is also a valuable label for oligonucleotides and nucleic acids, finding use in applications like real-time PCR, Fluorescence In-Situ Hybridization (FISH), and FRET-based assays. genelink.comaatbio.com The dye can be incorporated at the 5' or 3' end, or internally within the oligonucleotide sequence. genelink.com

One common method involves the post-synthetic conjugation of an amine-modified oligonucleotide with a Cy5.5 NHS ester. biosyn.com A primary amine group is introduced at the desired position during oligonucleotide synthesis, which then serves as a reactive handle for the dye. biosyn.com Another approach utilizes Cy5.5 phosphoramidite (B1245037) chemistry, allowing for the direct incorporation of the dye during automated solid-phase oligonucleotide synthesis. genelink.com This method provides precise control over the label's position.

The conjugation of Cy5.5 to antibodies creates highly specific probes for various immunoassays, including flow cytometry, immunofluorescence microscopy, and Western blotting. assaygenie.comfluorofinder.com The most common method for antibody conjugation targets the primary amines of lysine residues using Cy5.5 NHS ester. vwr.comdutscher.com The goal is often to achieve an optimal dye-to-antibody ratio (D/P ratio) that maximizes fluorescence signal without compromising the antibody's antigen-binding affinity. vwr.com

Several commercial kits are available that streamline the antibody conjugation process, often involving a one-step labeling procedure with minimal hands-on time. abcam.comabcam.combio-techne.com These kits typically provide the dye in a lyophilized, pre-activated form, along with optimized buffers and quenching reagents to stop the reaction. abcam.comabcam.com

Cy5.5 can be integrated with various nanoparticle platforms to create multifunctional probes for targeted imaging and therapy. For instance, Cy5.5 has been conjugated to hyaluronic acid-based nanoparticles for tumor imaging. nih.gov In another example, Cy5.5 was labeled onto eluted fragments for integration with silicon-based devices. soton.ac.uk The covalent attachment of Cy5.5 to these nanoparticles can be achieved through similar chemistries used for biomolecule conjugation, such as reacting an NHS-activated Cy5.5 with amine-functionalized nanoparticles. The surface of nanoparticles like liposomes or superparamagnetic iron oxide nanoparticles (SPIONs) can be modified to present reactive groups for conjugation. This strategy allows for the combination of the dye's fluorescent properties with the unique characteristics of the nanoparticle, such as the ability to be targeted to specific tissues or to act as a contrast agent in other imaging modalities.

Antibody Conjugation Techniques with Cy5.5 Acid(mono so3)

Impact of Conjugation Chemistry on Dye Behavior

The process of covalently attaching Cy5.5 to a biomolecule can influence the dye's photophysical properties. The local environment created by the biomolecule can affect the dye's fluorescence quantum yield and lifetime. acs.org For example, the conjugation of cyanine (B1664457) dyes to DNA has been shown to result in multiexponential fluorescence decay, indicating a change in the dye's excited-state dynamics. acs.org

| Factor | Potential Impact on Cy5.5 Behavior |

| Local Environment | Altered fluorescence quantum yield and lifetime. acs.org |

| High Degree of Labeling | Potential for self-quenching and reduced brightness. universiteitleiden.nl |

| Sulfonation | Enhanced brightness, photostability, and reduced aggregation. researchgate.net |

| Conjugation Site | Can influence the overall stability and function of the bioconjugate. |

Influence on Photophysical Characteristics Post-Conjugation

The covalent attachment of Cy5.5 acid (mono-SO3) to a biomolecule, such as a protein or peptide, can influence its photophysical properties. These changes are dependent on the local microenvironment created by the biomolecule.

The spectral properties of Sulfo-Cy5.5, a closely related and often used analog, are characterized by an absorption maximum around 675 nm and an emission maximum at approximately 694 nm. axispharm.com However, conjugation can lead to shifts in these maxima. For instance, studies on various Cy5 derivatives have shown that the local nanoenvironment can cause shifts in the absorbance maximum by up to 5 nm and the emission maximum by 3–7 nm. rsc.org

The quantum yield and fluorescence lifetime, which are measures of the dye's brightness and the duration of its excited state, are also affected. Binding to proteins at a low dye-to-protein ratio can sometimes increase fluorescence lifetimes and quantum yields. acs.org Conversely, at higher labeling ratios, aggregation of dye molecules on the protein surface can lead to self-quenching, causing a decrease in fluorescence. acs.orgacs.org The formation of nonfluorescent dye dimers is a known mechanism for this quenching. acs.org The hydrophobicity of the dye and its specific placement within a biomolecular structure, such as a DNA scaffold, can significantly modify its aggregation and, consequently, its photophysical properties. rsc.org

Table 1: Photophysical Properties of Cy5.5 and Related Dyes

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Notes | Reference |

|---|---|---|---|---|---|---|

| Sulfo-Cy5.5 | ~675 | ~694 | 195,000 | - | Data for the free dye. | axispharm.combroadpharm.com |

| Cy5.5-GX1 Peptide Conjugate | 675 | 695 | - | - | Demonstrates minimal spectral shift upon conjugation to a specific peptide. | nih.gov |

| Cy5 | 649 | 670 | 271,000 | 0.28 | Data for a related sulfo-cyanine 5 dye; properties can be influenced by the number of sulfo groups. | medchemexpress.com |

| Cy5 bound to IgG | - | - | - | Up to 0.43 | Quantum yield can increase upon conjugation, depending on the dye structure and labeling ratio. | researchgate.net |

Effects on Bioconjugate Stability and Performance

The stability of the Cy5.5-biomolecule conjugate is critical for its performance in biological assays. The sulfonated nature of Cy5.5 acid (mono-SO3) not only improves water solubility but also helps to reduce the non-specific binding of the conjugate to other biological molecules by minimizing aggregation.

However, the dye itself can be susceptible to environmental factors. Cyanine dyes, in general, can undergo photobleaching (loss of fluorescence upon prolonged exposure to light) and can be sensitive to chemical conditions. lifetein.comnih.gov For example, Cy5 is known to be unstable in highly basic conditions (pH > 8). researchgate.net The photostability of Cy5.5 analogs has been shown to be dependent on the presence of oxygen, with degradation increasing in oxygen-saturated solutions. nih.gov Interestingly, reducing the net charge of Cy5.5 analogs has been correlated with higher photostability. nih.gov

The conjugation process itself must be carefully controlled to maintain the biological activity of the target molecule. For instance, when labeling antibodies or peptides, it is crucial that the dye does not interfere with the binding site. Studies have shown that Cy5.5-labeled antibodies, such as Rituximab, can retain their biological activity and specific binding to their targets. researchgate.net However, in some cases, the attachment of a hydrophobic fluorophore like Cy5.5 has been observed to enhance unproductive intracellular accumulation without a corresponding increase in the biological activity of the labeled molecule, such as an siRNA. nih.gov

The stability of the final conjugate is also a function of the covalent bond formed. When Cy5.5 is conjugated to nanoparticles, the covalent linkage results in a stable construct with slow dye release over time. nih.gov

Methodological Advancements in Cy5.5 Acid (mono-SO3) Labeling

The most common method for labeling biomolecules with Cy5.5 involves the use of an amine-reactive derivative, typically an N-hydroxysuccinimide (NHS) ester. aatbio.comapexbt.com The Cy5.5 acid is activated to Cy5.5 NHS ester, which then readily reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) under mild basic conditions (pH 7.5-9.0) to form a stable amide bond. researchgate.netaatbio.comjenabioscience.com

On-Resin Labeling Strategies for Peptide Conjugates

Solid-phase peptide synthesis (SPPS) offers an attractive platform for the site-specific labeling of peptides with fluorophores like Cy5.5. In this "on-resin" strategy, the dye is coupled to the peptide while it is still attached to the solid support. mdpi.comnih.gov This approach provides excellent control over the labeling site, which is particularly important for peptides containing multiple potential labeling sites (e.g., several lysine residues). nih.govnih.gov

The process typically involves synthesizing the peptide using standard Fmoc or Boc chemistry. nih.govrsc.org A specific protecting group on an amino acid side chain (e.g., an ivDde group on a lysine) can be selectively removed, and the exposed amine is then reacted with an excess of activated Cy5-NHS ester. wiley-vch.de Alternatively, the dye can be coupled to the N-terminal amine of the fully assembled peptide before cleavage from the resin. mdpi.comnih.gov

A key advantage of this method is that it can simplify purification, as the excess, unreacted dye can be washed away before the peptide is cleaved from the resin. nih.gov This strategy requires that the fluorophore is stable to the conditions of peptide cleavage (e.g., strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF)). nih.govnih.gov Research has demonstrated that Cy5 is stable to HF treatment, making it compatible with Boc-SPPS. nih.gov

Table 2: Comparison of Labeling Strategies

| Strategy | Description | Advantages | Limitations | Reference |

|---|---|---|---|---|

| In-Solution Labeling | Dye is reacted with the purified biomolecule in a buffered solution. | Commonly used, established protocols available. | Lack of site-specific control for molecules with multiple reactive sites; purification can be challenging. | nih.gov |

| On-Resin Labeling | Dye is coupled to the peptide while it is still attached to the solid-phase synthesis resin. | High degree of site-specificity; simplified purification of final conjugate; cost-effective for large-scale synthesis. | Requires dye to be stable to cleavage conditions; may require larger amounts of dye. | mdpi.comnih.govnih.gov |

Purification and Characterization of Cy5.5 Acid (mono-SO3) Bioconjugates

After the labeling reaction, purification is essential to remove unreacted free dye and any side products, ensuring that the measured fluorescence is solely from the labeled biomolecule.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptide and oligonucleotide conjugates. nih.govmdpi.comnih.gov Using a C18 or C8 column, the more hydrophobic dye-labeled conjugate can be separated from the unlabeled peptide and the free dye. wiley-vch.demdpi.com The purity of the final product is often assessed by analytical RP-HPLC. nih.gov For larger proteins like antibodies, size-exclusion chromatography (SEC) or gel filtration is frequently used to separate the larger labeled protein from the smaller free dye molecules. researchgate.netacs.org Denaturing polyacrylamide gel electrophoresis (PAGE) can also be an effective purification method for PNA-Cy5 conjugates. nih.gov

Once purified, the bioconjugate must be thoroughly characterized.

Mass Spectrometry (MS) , such as MALDI-TOF or ESI-MS, is used to confirm the identity of the conjugate and to determine the degree of labeling (DOL), which is the average number of dye molecules per biomolecule. nih.govmdpi.comnih.govacs.org

UV-Visible Spectroscopy is used to determine the concentrations of both the protein (at 280 nm) and the dye (at its absorption maximum, ~675 nm for Cy5.5). aatbio.com These values are then used to calculate the DOL.

Fluorescence Spectroscopy confirms that the conjugate is fluorescent and measures its emission spectrum. wiley-vch.de

Functional Assays are performed to ensure that the biological activity of the biomolecule has been retained after conjugation, for example, by testing an antibody's ability to bind to its antigen. researchgate.net

This rigorous purification and characterization process ensures the quality and reliability of the Cy5.5 bioprobe for its intended application.

Advanced Spectroscopic and Photophysical Characterization Methodologies of Cy5.5 Acid Mono So3 Probes

Time-Resolved Fluorescence Spectroscopy of Cy5.5 Acid (mono SO3) Conjugates

Time-resolved fluorescence spectroscopy is a powerful technique used to study the excited-state dynamics of fluorophores. By measuring the fluorescence lifetime, which is the average time a molecule remains in its excited state before returning to the ground state, valuable information about the fluorophore's local environment and its interactions with other molecules can be obtained. renishaw.comleica-microsystems.comedinst.com

For cyanine (B1664457) dyes like Cy5.5, the fluorescence lifetime can be influenced by factors such as solvent polarity, viscosity, and binding to macromolecules. For instance, studies on the related Cy5 dye have shown that the fluorescence lifetime can vary depending on the immobilization strategy. When adsorbed on glass from an aqueous solution, the lifetime is approximately 1.03 ns, which is similar to the ensemble measurement in an aqueous solution (1.07 ns). However, when embedded in a more rigid film, the lifetime increases significantly to around 2 ns, indicating that the rigidity of the environment affects the dye's excited-state deactivation pathways. nih.gov

When Cy5.5 acid (mono SO3) is conjugated to biomolecules such as proteins or nucleic acids, its fluorescence lifetime can provide insights into the conformational changes and binding events of these macromolecules. researchgate.net For example, changes in the fluorescence lifetime of a Cy5.5 conjugate can indicate the binding of a protein to its target, as the local environment of the dye is altered upon binding.

Table 1: Representative Fluorescence Lifetimes of Cyanine Dyes in Different Environments

| Dye | Environment | Fluorescence Lifetime (ns) |

| Cy5 | Adsorbed on glass (aqueous) | 1.03 nih.gov |

| Cy5 | Dry surface | 1.23 nih.gov |

| Cy5 | Embedded in a film | ~2 nih.gov |

| Cy5 | Ensemble aqueous solution | 1.07 nih.gov |

Application of Fluorescence Lifetime Imaging Microscopy (FLIM) in Cy5.5 Acid (mono SO3) Research

Fluorescence Lifetime Imaging Microscopy (FLIM) combines time-resolved fluorescence spectroscopy with microscopy to create images based on the fluorescence lifetime of the fluorophore at each pixel. renishaw.comleica-microsystems.comedinst.com This technique provides spatial information about the molecular environment and interactions within a sample, making it particularly useful for studying biological systems. renishaw.com

In the context of Cy5.5 acid (mono SO3) research, FLIM can be used to map the distribution of the probe and simultaneously report on its local environment within cells and tissues. picoquant.com For example, FLIM can distinguish between free and protein-bound Cy5.5 probes based on their different fluorescence lifetimes. This capability is crucial for understanding the pharmacokinetics and target engagement of Cy5.5-labeled drugs or imaging agents.

Furthermore, FLIM is a powerful tool for Förster Resonance Energy Transfer (FRET) studies. nih.gov In a FRET experiment involving a Cy5.5 acid (mono SO3) acceptor, the fluorescence lifetime of the donor fluorophore will decrease in the presence of the acceptor. By measuring the donor's lifetime on a pixel-by-pixel basis, FLIM can provide quantitative information about the distance between the donor and acceptor and, consequently, about the molecular interactions being studied. nih.gov Recent advancements have even combined FLIM with other super-resolution techniques to achieve 3D super-resolution imaging with nanometer-scale precision. biorxiv.org

Super-Resolution Microscopy Techniques Utilizing Cy5.5 Acid (mono SO3)

Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-300 nanometers. uib.no Super-resolution microscopy techniques overcome this limitation, enabling the visualization of cellular structures with unprecedented detail. bilkent.edu.tr Several of these techniques are well-suited for use with cyanine dyes like Cy5.5 acid (mono SO3). researchgate.net

STORM and its variant, dSTORM, are super-resolution techniques that rely on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. researchgate.netuni-muenster.demicroscopyu.com By stochastically activating a sparse subset of fluorophores at any given time, their individual positions can be determined with high precision. oregonstate.eduuni-muenchen.de Over thousands of imaging cycles, a super-resolved image is reconstructed from the localized positions of all the fluorophores.

Cyanine dyes, including Cy5 and by extension Cy5.5, are excellent probes for STORM and dSTORM due to their ability to undergo reversible photoswitching in the presence of specific imaging buffers, often containing a thiol. researchgate.netmicroscopyu.comglenresearch.com The sulfonate group in Cy5.5 acid (mono SO3) enhances its solubility and reduces non-specific binding, which are advantageous properties for high-quality STORM imaging. glenresearch.com The photoswitching mechanism often involves the transition to a long-lived triplet state, from which the dye can enter a dark state through reaction with a thiol. researchgate.net This process is reversible, allowing the dye to be cycled between the on and off states multiple times. oregonstate.edu

PALM and FPALM are conceptually similar to STORM, but they typically utilize photoactivatable or photoconvertible fluorescent proteins. uib.nofsu.edunih.gov However, the principle of localizing single emitters can also be applied to synthetic dyes like Cy5.5 that can be induced to switch on from a dark state. fsu.edu While originally developed with different probes, the distinction between these methods has blurred, and synthetic dyes are now commonly used in PALM-like experiments. uib.nofsu.edu The ability to control the activation of individual Cy5.5 acid (mono SO3) molecules allows for their precise localization and the reconstruction of super-resolution images.

STED microscopy achieves super-resolution by selectively deactivating fluorophores at the periphery of the excitation spot, effectively narrowing the point spread function. wikipedia.orgnih.gov This is accomplished by using a second, donut-shaped laser beam (the STED beam) that depletes the excited state of the fluorophores through stimulated emission. bilkent.edu.trwikipedia.org

For a fluorophore to be suitable for STED microscopy, it must have a high fluorescence quantum yield, high photostability, and its emission spectrum should be well-separated from the STED laser wavelength. researchgate.netthermofisher.com Red-emitting dyes like Cy5.5 are often used in STED microscopy because their emission can be depleted efficiently by readily available STED lasers. nih.gov The photostability of the dye is critical, as STED microscopy often requires high laser powers. nih.gov The sulfonation of Cy5.5 acid (mono SO3) can contribute to improved photostability in aqueous environments. google.com

Table 2: Super-Resolution Microscopy Techniques and their Applicability with Cy5.5 Probes

| Technique | Principle | Suitability of Cy5.5 Acid (mono SO3) |

| STORM/dSTORM | Stochastic activation and localization of photoswitchable dyes. uni-muenster.demicroscopyu.com | Excellent, due to the photoswitching properties of cyanine dyes in the presence of thiols. researchgate.netglenresearch.com |

| PALM/FPALM | Localization of photoactivatable probes. fsu.edunih.gov | Applicable, as Cy5.5 can be photoswitched for single-molecule localization. fsu.edu |

| STED | Depletion of fluorescence at the periphery of the excitation spot. wikipedia.org | Good, as a red-emitting dye with high quantum yield, suitable for depletion with common STED lasers. nih.gov |

Photoactivated Localization Microscopy (PALM) and Fluorescence Photoactivation Localization Microscopy (FPALM)

Single-Molecule Fluorescence Microscopy (SMFM) Studies with Cy5.5 Acid (mono SO3)

Single-Molecule Fluorescence Microscopy (SMFM) enables the detection and observation of individual fluorescent molecules. nih.gov This technique provides insights into the heterogeneity of molecular behavior that is often obscured in ensemble measurements. nih.gov Cy5.5 acid (mono SO3) is a valuable probe for SMFM due to its high brightness and photostability, which are essential for detecting the faint signals from single molecules. researchgate.netchemrxiv.org

In SMFM studies, Cy5.5 acid (mono SO3) can be used to track the movement of single proteins or to observe their conformational dynamics in real-time. For example, by labeling a protein with a single Cy5.5 molecule, its diffusion along a DNA strand or its binding and unbinding from a specific site can be visualized. nih.gov

Furthermore, SMFM is often used in conjunction with FRET to study intramolecular and intermolecular distances and dynamics at the single-molecule level (smFRET). nih.govresearchgate.net A donor-acceptor pair, such as Cy3 and Cy5.5, can be used to probe conformational changes in a single biomolecule. The efficiency of energy transfer between the two dyes provides a direct measure of the distance between them, allowing for the observation of dynamic processes like protein folding or enzyme catalysis one molecule at a time. researchgate.net The use of a water-soluble and photostable dye like Cy5.5 acid (mono SO3) is advantageous for these demanding single-molecule experiments.

Förster Resonance Energy Transfer (FRET) Applications Using Cy5.5 Acid (mono-SO3) as a Donor or Acceptor

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a proximal acceptor fluorophore. libretexts.orgpsu.edu This phenomenon is highly dependent on the distance between the donor and acceptor, typically within the 1-10 nanometer range, making it a valuable tool for studying molecular interactions and conformations. abcam.comkoreascience.kr The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, a relationship that allows for precise distance measurements in various biological and chemical systems. koreascience.kr

Cy5.5, a member of the cyanine dye family, is frequently employed in FRET-based assays due to its favorable spectral properties in the far-red region of the spectrum. nih.gov Its ability to act as either a donor or an acceptor makes it a versatile component in designing FRET pairs for diverse applications.

Cy5.5 as a FRET Acceptor:

A common application involves using Cy5.5 as an acceptor for donors that emit at shorter wavelengths. For instance, Cy5.5 can be paired with R-phycoerythrin (RPE) or Cy3.5. abcam.comnih.gov In a notable study, a lipoprotein-based nanoparticle was developed with a quantum dot (QD) core acting as the donor and a Cy5.5-labeled lipidic coating as the acceptor. acs.orgnih.gov The FRET between the QD and Cy5.5 allowed for the investigation of lipoprotein interactions and lipid exchange dynamics. acs.org The efficiency of this energy transfer was optimized by adjusting the ratio of QD to Cy5.5. acs.org

Another example is the use of a Cy3.5-Cy5.5 pair to study nucleic acids and nucleosomes at the single-molecule level. nih.gov The spectral overlap between the emission of Cy3.5 and the absorption of Cy5.5 facilitates efficient energy transfer. Researchers have utilized double-stranded DNA (dsDNA) as a rigid spacer to systematically vary the distance between Cy3.5 and Cy5.5, allowing for detailed characterization of their FRET properties. nih.gov

Cy5.5 as a FRET Donor:

While more commonly used as an acceptor, Cy5.5 can also function as a FRET donor when paired with an acceptor that absorbs at a longer wavelength, such as Cy7. abcam.com The selection of an appropriate acceptor with significant spectral overlap with Cy5.5's emission is crucial for efficient energy transfer.

The Förster distance (R₀), at which 50% of the excitation energy is transferred, is a key parameter in FRET experiments and is dependent on the specific donor-acceptor pair. libretexts.orgabcam.com For the Cy3-Cy5 pair, a well-characterized FRET pair with similar spectral properties to Cy3.5-Cy5.5, the R₀ is approximately 5.3 nm. koreascience.krmdpi.com

Interactive Table:

| Donor | Acceptor | Förster Distance (R₀) in nm | Application Context |

|---|---|---|---|

| Quantum Dot (QD) | Cy5.5 | Not specified | Investigating lipoprotein biointeractions |

| Cy3.5 | Cy5.5 | Not specified | Studying nucleic acids and nucleosomes |

| R-phycoerythrin (RPE) | Cy5.5 | Not specified | General FRET applications |

| Cy5.5 | Cy7 | Not specified | General FRET applications |

| B-phycoerythrin (BPE) | CY5 | 7.2 | General FRET applications libretexts.org |

Investigations into Photoconversion Mechanisms of Cy5.5 Acid (mono-SO3) and Related Cyanine Dyes

Recent studies have revealed that cyanine dyes, including those structurally similar to Cy5.5, can undergo photoconversion upon photoexcitation, leading to the formation of blue-shifted fluorescent products. nih.gov This phenomenon has significant implications for multicolor imaging experiments, as it can lead to signal bleed-through and potential misinterpretation of data. nih.gov However, understanding and controlling this process can also open up new avenues for advanced imaging techniques like photoactivation-based single-particle tracking. nih.gov

A primary mechanism of photoconversion in cyanine dyes like Cy5 involves the excision of a two-methine unit from the polymethine chain. nih.govdigitellinc.com This reaction effectively converts a longer-wavelength dye into a shorter-wavelength one. For instance, Cy5 has been shown to photoconvert into Cy3. nih.gov This process is believed to occur through an intermolecular pathway mediated by singlet oxygen. nih.gov Upon irradiation, the cyanine dye can generate singlet oxygen, which then oxidatively cleaves the polymethine chain. The resulting carbonyl products undergo a series of bond-breaking and bond-forming events, ultimately leading to the shortened, blue-shifted dye. nih.gov

This two-carbon phototruncation reaction has been observed for various heptamethine cyanines, which are structurally related to Cy5.5. acs.org The general trend is the conversion of a heptamethine cyanine to a pentamethine cyanine, which can then be further photoconverted to a trimethine cyanine. acs.org It has been noted that this photoconversion can even be induced by ambient light exposure during sample preparation. researchgate.net

Another proposed mechanism for the photoswitching of cyanine dyes into a dark state involves the formation of a thiol-cyanine adduct. escholarship.orgnih.gov In the presence of a primary thiol, red light illumination can facilitate the covalent attachment of the thiol to the polymethine bridge, disrupting the conjugated π-electron system and rendering the dye non-fluorescent. escholarship.orgnih.gov

While these studies provide a foundational understanding of cyanine dye photoconversion, specific investigations into the precise mechanisms and products for Cy5.5 acid (mono-SO3) are an active area of research. The presence of the sulfonate group may influence the dye's susceptibility to and the specific pathways of photoconversion.

Methodologies for Evaluating Photostability and Chemical Stability of Cy5.5 Acid (mono-SO3) Conjugates

The utility of fluorescent probes like Cy5.5 acid (mono-SO3) in various applications is critically dependent on their photostability and chemical stability. Several methodologies are employed to evaluate these properties for cyanine dye conjugates.

Photostability Evaluation:

Photostability refers to a fluorophore's resistance to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light. Common methods to assess photostability include:

Time-Lapse Imaging: In this straightforward approach, a sample containing the fluorescent conjugate is continuously illuminated, and fluorescence intensity is monitored over time. The rate of fluorescence decay provides a measure of photostability. researchgate.net This can be performed on single molecules or on ensemble populations in solution or within cells. nih.gov

Absorbance Decay Analysis: Similar to fluorescence decay, the decrease in absorbance at the dye's maximum absorption wavelength is measured as a function of irradiation time. researchgate.net This provides a quantitative measure of dye degradation.

Quantum Yield of Photobleaching: This parameter quantifies the efficiency of the photobleaching process and is determined by measuring the number of photons a fluorophore can emit on average before it photobleaches.

In Vitro and In Vivo Sequential Imaging: For applications in biological imaging, the photostability of a probe is often assessed by performing multiple sequential imaging scans of the same region of interest, either in cell cultures or in animal models. spiedigitallibrary.org The ability to retain a strong signal over multiple scans is indicative of good photostability. spiedigitallibrary.org

Factors that can be varied during photostability testing include the intensity of the excitation light, the duration of exposure, and the chemical environment (e.g., presence or absence of oxygen and radical scavengers). nih.gov

Chemical Stability Evaluation:

Chemical stability refers to the dye's resistance to degradation in its chemical environment, which can include factors like pH, temperature, and the presence of reactive chemical species. Methodologies to evaluate chemical stability include:

Incubation Studies: The fluorescent conjugate is incubated under specific chemical conditions (e.g., different pH buffers, presence of nucleophiles like glutathione) for various time periods. universiteitleiden.nl The integrity of the dye is then assessed using techniques like absorption and fluorescence spectroscopy or high-performance liquid chromatography (HPLC).

HPLC Analysis: HPLC is a powerful tool to separate the intact dye from its degradation products. By comparing the chromatograms of a sample before and after incubation under specific conditions, the extent of degradation can be quantified. spiedigitallibrary.org

Improving the photostability and chemical stability of cyanine dyes is an ongoing area of research. Strategies include the introduction of specific chemical modifications to the dye structure, such as the incorporation of triplet-state quenchers or the addition of sulfonate groups to reduce aggregation. nih.govspiedigitallibrary.orgnih.govresearchgate.net

Analysis of Dye Aggregation and Stacking Phenomena in Cy5.5 Acid (mono-SO3) Systems

Cyanine dyes, including Cy5.5, have a well-known tendency to self-aggregate in aqueous solutions, a phenomenon that significantly impacts their photophysical properties. researchgate.netgsu.edu The formation of aggregates can lead to either a blue-shift (H-aggregates) or a red-shift (J-aggregates) in the absorption spectrum compared to the monomeric form. mdpi.com The type and extent of aggregation are influenced by factors such as dye concentration, ionic strength of the solution, temperature, and the specific chemical structure of the dye. researchgate.netnih.gov

Methodologies for Analyzing Aggregation:

Several spectroscopic and analytical techniques are employed to study dye aggregation:

UV-Visible Absorption Spectroscopy: This is the primary method for detecting and characterizing aggregates. The appearance of new absorption bands or shifts in the monomer absorption peak are indicative of aggregation. researchgate.netresearchgate.net H-aggregates exhibit a hypsochromic shift, while J-aggregates show a bathochromic shift. mdpi.com The ratio of the aggregate peak to the monomer peak can be used to quantify the extent of aggregation.

Fluorescence Spectroscopy: Aggregation often leads to changes in fluorescence emission. H-aggregates are typically characterized by poor emission, while J-aggregates can exhibit enhanced luminescence. researchgate.net

Cryogenic Transmission Electron Microscopy (Cryo-TEM): This imaging technique allows for the direct visualization of the morphology and organization of dye aggregates in their native, hydrated state. researchgate.net

Dynamic Light Scattering (DLS): DLS is used to determine the size distribution of particles in a solution, providing information on the formation and size of dye aggregates. nih.gov

Mueller Matrix Polarimetry: This advanced technique can be used to study the chiral properties and supramolecular organization of J-aggregates. mdpi.com

Factors Influencing Aggregation of Cy5.5 Acid (mono-SO3):

The presence of a sulfonate (SO3) group in Cy5.5 acid (mono-SO3) is intended to increase its water solubility and reduce its tendency to aggregate compared to its non-sulfonated counterparts. mdpi.com Sulfonation introduces negative charges, which can lead to electrostatic repulsion between dye molecules, thereby disfavoring aggregation. mdpi.com

However, even with sulfonation, aggregation can still occur, particularly at high concentrations or in the presence of high salt concentrations. researchgate.netnih.gov The addition of salts can screen the electrostatic repulsion between the charged sulfonate groups, promoting the formation of aggregates. researchgate.net The geometry and charge location on the dye molecule also play a significant role in the type of aggregate that is formed. researchgate.net

Understanding and controlling the aggregation of Cy5.5 acid (mono-SO3) is crucial for its reliable use in quantitative applications, as aggregation can lead to unpredictable changes in its spectroscopic properties and quenching of its fluorescence.

Interactive Table:

| Analytical Technique | Information Obtained |

|---|---|

| UV-Visible Absorption Spectroscopy | Detection and characterization of H- and J-aggregates based on spectral shifts. researchgate.net |

| Fluorescence Spectroscopy | Changes in emission intensity and wavelength upon aggregation. researchgate.net |

| Cryo-TEM | Direct visualization of aggregate morphology. researchgate.net |

| Dynamic Light Scattering (DLS) | Size distribution of aggregates in solution. nih.gov |

Probe Design Principles and Molecular Mechanisms of Cy5.5 Acid Mono So3 in Research Models

Rational Design of Cy5.5 Acid(mono so3)-Based Fluorescent Probes

The creation of effective Cy5.5 acid (mono SO3) probes hinges on thoughtful design strategies that tailor the molecule for specific biological applications. This involves not only selecting an appropriate targeting ligand but also fine-tuning the probe's structure to control its fluorescent output and behavior in complex biological environments.

Design for Specific Biological Target Interaction

A primary strategy in probe design is to achieve high specificity for a biological target of interest. This is accomplished by conjugating the Cy5.5 acid (mono SO3) core to a targeting moiety that recognizes and binds to a specific molecule, cell type, or tissue. The inherent carboxylic acid group on the Cy5.5 dye is readily activated for covalent linkage to amine groups on targeting ligands. medchemexpress.commtarget.com

Common targeting strategies include:

Peptides: Short peptide sequences can be designed to bind to specific receptors or enzymes. For instance, the GX1 peptide has been conjugated to Cy5.5 to target tumor vasculature endothelium. nih.gov Similarly, the Tat peptide, a cell-penetrating peptide, has been used to deliver Cy5.5 into the cytoplasmic compartment of T cells for tracking purposes. nih.gov

Antibodies and Nanobodies: The high specificity of antibodies is leveraged by conjugating them to Cy5.5 for tracking their distribution and target engagement. nih.gov Smaller camelid-derived nanobodies (Nbs) offer advantages in size and pharmacokinetics and have been labeled with Cy5 derivatives to visualize tumors expressing specific biomarkers, such as HER2. nih.govacs.org

Small Molecules: Small molecule ligands can target specific proteins or transporters. A notable example is a Cy5.5 conjugate of a prostate-specific membrane antigen (PSMA) inhibitor for detecting prostate tumor cells. uclan.ac.uk Another study explored conjugating Cy5.5 to fructose (B13574) to image breast cancer cells that overexpress the GLUT5 fructose transporter, although the large size of the dye was found to interfere with transporter-specific uptake. researchgate.net

The choice of targeting ligand is dictated by the biological question, with the goal of maximizing signal at the site of interest while minimizing off-target accumulation.

Development of Activatable and Environmentally Sensitive Cy5.5 Acid(mono so3) Probes

To improve the signal-to-background ratio, "smart" or activatable probes are designed to fluoresce only upon interaction with their intended target. nih.gov This "turn-on" mechanism is often achieved through fluorescence resonance energy transfer (FRET). In a typical FRET-based design, the Cy5.5 fluorophore is paired with a quencher molecule (e.g., QSY21) and separated by a linker that is specifically cleaved by a target enzyme. nih.gov

Examples of this approach include:

Enzyme-Activatable Probes: Probes have been developed where the linker is a peptide sequence recognized and cleaved by enzymes that are overexpressed in disease states, such as cathepsins or matrix metalloproteinases (MMPs). nih.govnih.gov Upon cleavage, the quencher is released, restoring the fluorescence of Cy5.5 and indicating the presence of enzyme activity. nih.gov One such probe designed for MMP-7 showed a significant increase in Cy5.5 fluorescence upon enzymatic cleavage. nih.gov

Probes can also be designed to be sensitive to the local physicochemical environment. For example, probes can change their conformation and fluorescence intensity in response to binding events, such as a dye becoming conformationally rigid and fluorescent upon binding to β-amyloid plaques. nih.gov Others have been developed as pH-sensitive nanogels, where Cy5.5-labeled lactoferrin is used for imaging glioma. medchemexpress.com

Engineering for Modulated Fluorescence Properties

The intrinsic properties of the Cy5.5 dye can be engineered to optimize its performance. The cyanine (B1664457) dye structure, consisting of two nitrogen-containing heterocycles joined by a polymethine chain, is amenable to chemical modification. medchemexpress.comnih.gov

Key engineering strategies include:

Improving Solubility and Preventing Aggregation: The addition of sulfonate groups (like the mono SO3 group) is a critical modification that enhances water solubility. researchgate.net This is crucial because cyanine dyes can form non-fluorescent aggregates in aqueous environments; sulfonation mitigates this self-quenching effect. researchgate.net

Tuning Photophysical Properties: The absorption and emission wavelengths can be tuned by altering the length of the polymethine chain, with each additional double bond causing a significant red shift. nih.gov Modifications to the heterocyclic end groups can also be used to enhance properties like photostability and fluorescence quantum yield. researchgate.netrsc.org

These molecular engineering approaches allow for the creation of Cy5.5-based probes with tailored properties for specific research models.

Molecular Mechanisms of Cy5.5 Acid(mono so3) Probe-Target Interaction

Understanding how a probe interacts with its target at a molecular level is essential for interpreting imaging data and validating the probe's utility. This involves characterizing its binding specificity and kinetics, as well as its behavior within a cellular context.

Investigating Specificity and Binding Kinetics in in vitro Systems

A variety of in vitro assays are employed to confirm that a Cy5.5-based probe binds specifically and with high affinity to its intended target.

| Technique | Purpose | Example Finding | Reference |

| Flow Cytometry | Quantifies dose-dependent binding to cells. | A Cy5.5-GX1 peptide probe showed dose-dependent binding to U87MG glioma cells. | nih.gov |

| Competition (Blocking) Assays | Confirms binding specificity by showing that an excess of unlabeled ligand can block the binding of the fluorescent probe. | Tumor uptake of the Cy5.5-GX1 probe was significantly reduced in the presence of excess unlabeled GX1 peptide. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Determines the limit of detection for probe-target binding. | A novel asymmetric Cy5 dye used for labeling BSA had a detection limit of 1.2 x 10⁻⁸ mol L⁻¹, which was 100-fold more sensitive than UV detection. | researchgate.net |

| Isothermal Titration Calorimetry (ITC) | Quantitatively measures the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction. | Used to measure the strong binding affinity between Zn²⁺-DpaTyr probes and a D4-tag, demonstrating the high affinity indispensable for selective protein labeling. | psu.edu |

These methods provide quantitative data on the probe-target interaction, which is crucial for validating new imaging agents.

Cellular Uptake and Subcellular Localization Studies of Cy5.5 Acid(mono so3) Probes

Once a probe enters a biological system, its cellular uptake, trafficking, and ultimate subcellular destination are key determinants of its function and the signal it produces.

Cellular Uptake Mechanisms: The physicochemical properties of the Cy5.5 probe heavily influence how it crosses the cell membrane. The presence of negatively charged sulfonic acid groups can limit passive diffusion across the lipid bilayer, thereby reducing non-specific cellular uptake. uclan.ac.uk However, specific uptake mechanisms can be exploited. For instance, a Cy5.5-DNA bioconjugate was shown to enter cancer cells via the organic-anion transporting polypeptide (OATP) pathway. researchgate.net This was confirmed by showing that uptake could be inhibited by sulfobromophthalein (B1203653) (BSP), a competitive inhibitor of OATPs. researchgate.net Furthermore, cellular uptake is often an energy-dependent process, which can be demonstrated by incubating cells at low temperatures (e.g., 0-4°C) to inhibit metabolic activity, resulting in reduced probe internalization. researchgate.net

Subcellular Localization: Confocal fluorescence microscopy is the primary tool for visualizing the location of Cy5.5 probes within cells. researchgate.net To pinpoint their destination, researchers perform co-localization studies using dyes that specifically stain different organelles.

| Probe | Target Organelle | Co-localization Stain | Findings | Reference |

| Cy5.5-DNA bioconjugate | Mitochondria & Lysosome | MitoTracker Green & LysoTracker Green | The probe was observed to localize within both mitochondria and lysosomes in MCF-7 cancer cells. | researchgate.net |

| Cy5.5-Tat peptide | Cytoplasm | Not Applicable | The probe was found predominantly in the cytoplasmic compartment of T cells. | nih.gov |

| Nanobody-Cy5²⁻ | Lysosomes & Endosomes | LAMP1 (Lysosomal marker) | The highly charged Cy5²⁻-labeled nanobody showed internalization in lysosomes and endosomes within kidney proximal tubule cells. | nih.govacs.org |

These studies are critical for confirming that a probe reaches its intended intracellular target and for understanding the biological processing of the imaging agent. For example, localization to lysosomes often indicates that the probe and its target have been internalized and are undergoing degradation. nih.govacs.org

Influence of Cy5.5 Acid(mono so3) Structure on Probe Pharmacokinetics in Pre-Clinical Models

The pharmacokinetic profile of a fluorescent probe, which dictates its absorption, distribution, metabolism, and excretion (ADME), is intrinsically linked to its chemical structure. For cyanine dyes like Cy5.5 acid (mono SO3), subtle alterations to the core molecule can lead to significant changes in in vivo behavior, impacting imaging quality and diagnostic accuracy in pre-clinical research. The structure of the dye is a critical determinant of the probe's biodistribution and its ability to accumulate in target tissues while minimizing background signal. acs.org The tunability of cyanine fluorophores by adding or removing specific functional groups is a key advantage in designing probes for target-selective imaging. acs.org

Impact of Polymethine Chain Length and Substituents

The defining feature of cyanine dyes is the polymethine chain connecting two nitrogen-containing heterocyclic rings. crimsonpublishers.com The length of this conjugated chain is a primary factor influencing the dye's photophysical properties and, crucially, its pharmacokinetics. nih.govcore.ac.uk Systematic studies comparing cyanine dyes with varying polymethine chain lengths (e.g., Cy3, Cy5, and Cy7) have revealed that these structural differences have a profound influence on the in vivo targeting capabilities of the resulting probes. nih.govresearchgate.net

In a comparative study using a dual-modality c[RGDyK] tracer targeting the αvβ3 integrin, the Cy5-based tracer demonstrated superior performance over its shorter (Cy3) and longer (Cy7) chain analogues. nih.govresearchgate.net The evaluation, based on radioactivity, showed that the Cy5-based tracer had the lowest non-specific uptake and the highest tumor-to-background ratio. nih.govresearchgate.net This suggests that the intermediate polymethine chain length of the Cy5 core provides an optimal balance for in vivo applications.

| Tracer | Polymethine Chain Analogue | Tumor-to-Background Ratio (T/B) |

|---|---|---|

| DTPA-Cy3-(SO₃)methyl-COOH-c[RGDyK] | Shorter (Trimethine) | 5.7 ± 0.7 |

| DTPA-Cy5-(SO₃)methyl-COOH-c[RGDyK] | Intermediate (Pentamethine) | 13.2 ± 1.7 |

| DTPA-Cy7-(SO₃)methyl-COOH-c[RGDyK] | Longer (Heptamethine) | 4.7 ± 0.7 |

Strategies for Modulating Biodistribution and Clearance

The inherent pharmacokinetic properties of Cy5.5 acid (mono SO3) can be strategically modulated to optimize its performance for specific pre-clinical models. A primary strategy involves altering the charge and hydrophilicity of the molecule, often through sulfonation. As noted, increasing the number of sulfonate groups on the cyanine core can significantly influence biodistribution. acs.orgnih.gov A study comparing nanobodies labeled with Cy5 derivatives of varying charges (0, -1, and -2) found that the charge was a critical factor for their biodistribution profiles. acs.org The doubly sulfonated Cy5²⁻ tracer not only showed low background signals but also exhibited reduced kidney retention, a common challenge for small protein-based tracers. acs.orgnih.gov This is because the highly charged tracer is less prone to reabsorption in the proximal tubules of the kidney. acs.org

Another effective strategy to alter biodistribution is the conjugation of the cyanine dye to larger molecules, such as proteins or nanoparticles. nih.govmdpi.com Covalent attachment to a protein like bovine serum albumin (BSA), for example, can improve tumor accumulation and retention. mdpi.com However, it is crucial to recognize that the conjugation process itself can dramatically change the biodistribution pattern of the targeting vehicle. nih.gov In some cases, labeling a targeted nanoparticle with a cyanine dye has been shown to shift accumulation to non-target organs like the liver and kidneys, thereby reducing the intended tumor-targeting capacity. nih.gov Therefore, the choice of conjugation strategy and the specific dye must be carefully considered to avoid misinterpretations of the material's actual biodistribution. nih.gov

Rational design of the cyanine structure itself provides another avenue for modulating pharmacokinetics. Researchers have synthesized libraries of near-infrared (NIR) cyanine fluorophores with systematic modifications to the dye's skeleton to investigate their effects on in vivo performance. acs.orgnih.gov These studies have shown that specific structural features can lead to tissue-specific targeting, with certain compounds selectively accumulating in the adrenal glands, lymph nodes, or bone marrow, primarily clearing through the hepatobiliary route. acs.org This structure-based approach allows for the development of an inventory of cyanine-based contrast agents tailored for imaging specific tissues or disease states. acs.org

| Tracer | Dye Charge | Key Pharmacokinetic Observations |

|---|---|---|

| Nb-Cy5° | 0 | Specific in vivo tumor visualization within 1 hour; higher kidney signal. acs.orgnih.gov |

| Nb-Cy5⁻ | -1 | Required at least 3 hours for sufficient contrast; non-specific liver accumulation. acs.orgnih.gov |

| Nb-Cy5²⁻ | -2 | Specific in vivo tumor visualization within 1 hour; low background and low renal retention. acs.orgnih.gov |

Applications of Cy5.5 Acid Mono So3 in Pre Clinical Research and Advanced Imaging

In vitro Cellular Imaging and Assays

The near-infrared (NIR) fluorescent dye, Cy5.5 acid (mono SO3), has become a valuable tool in biomedical research for the visualization and analysis of biological processes at the cellular level. lifetein.com Its emission in the NIR spectrum minimizes background fluorescence from biological tissues, leading to high sensitivity and enabling deeper tissue penetration compared to dyes that emit in the visible light spectrum. lifetein.com

Visualization of Cell Surface Markers and Receptors

Cy5.5 acid (mono SO3) can be conjugated to various biomolecules, such as antibodies and peptides, to specifically target and visualize cell surface markers and receptors. This allows for the identification and characterization of different cell types within a heterogeneous population. For instance, a bioconjugate of Chlorotoxin (CTX), a peptide that binds to matrix metalloproteinase-2 (MMP-2) often upregulated in glioma cells, with Cy5.5 was used to image glioma cells in vitro. nih.gov This targeted approach allows for the clear distinction between cancerous and normal cells. nih.gov Similarly, Rituximab, a monoclonal antibody targeting the CD20 antigen on B-cell lymphocytes, when conjugated with Cy5.5, demonstrated specific binding and elevated fluorescence on tumor cells in vitro. nih.gov

Subcellular Organelle and Macromolecule Localization

The application of Cy5.5 extends to the visualization of subcellular structures and the tracking of macromolecules within cells. By conjugating Cy5.5 to specific probes, researchers can investigate the localization and trafficking of these molecules. For example, a Cy5.5-DNA bioconjugate was developed to target the mitochondria within cancer cells. researchgate.net In a study on MCF-7 cells, the Cy5.5-DNA conjugate's localization was compared with stains for the nucleus (Hochest 33242), mitochondria (MitoTracker Green), and lysosomes (LysoTracker Green), confirming its mitochondrial targeting. researchgate.net This capability is crucial for understanding the mechanisms of drug delivery and the function of organelles in various cellular processes.

Quantitative Fluorescence Measurements in Cell Cultures

Cy5.5 acid (mono SO3) is also utilized for quantitative fluorescence measurements in cell cultures, although care must be taken to account for potential photobleaching during prolonged studies. lifetein.com The intensity of the fluorescence signal can be correlated with the concentration of the labeled molecule, providing a method to quantify cellular uptake or receptor expression levels. The sequence of nucleotides in DNA can influence the fluorescence intensity of Cy5, a factor to consider for precise quantification. nih.gov Furthermore, the efficiency of conjugating Cy5.5 to biomolecules is a critical factor that can affect the sensitivity and specificity of these quantitative imaging applications. lifetein.com

Interactive Table: In vitro Applications of Cy5.5 Acid (mono SO3)

| Application Area | Specific Use | Research Finding |

| Cell Surface Marker Visualization | Glioma cell imaging | Conjugation with Chlorotoxin (CTX) allowed for successful imaging of glioma cells. nih.gov |

| B-cell lymphoma cell targeting | Rituximab-Cy5.5 conjugate showed specific binding to CD20-positive tumor cells. nih.gov | |

| Subcellular Localization | Mitochondrial targeting in cancer cells | A Cy5.5-DNA conjugate was shown to localize within the mitochondria of MCF-7 cells. researchgate.net |

| Quantitative Measurements | General cellular labeling | Fluorescence intensity can be used for quantification, but photobleaching and conjugation efficiency must be considered. lifetein.com |

Ex vivo Tissue Analysis and Histological Studies

Following in vivo studies, ex vivo analysis of tissues provides a more detailed assessment of the distribution and localization of fluorescently labeled molecules. Cy5.5 acid (mono SO3) is instrumental in these histological examinations due to its strong and stable fluorescence signal.

Organ and Tissue Biodistribution Assessment

Ex vivo imaging of organs harvested from animal models allows for a precise determination of the biodistribution of Cy5.5-labeled compounds. In a study involving mice with rhabdomyosarcoma xenografts, the ex vivo examination of tissues confirmed that a CTX:Cy5.5 conjugate specifically targeted the tumor tissue compared to surrounding normal tissue. nih.gov Another study investigating a Rituximab-Cy5.5 conjugate in lymphoma-bearing mice showed selective accumulation in the tumor and major excretion organs, which was confirmed by ex vivo optical imaging and immunohistochemistry. nih.gov Similarly, the biodistribution of Cy5.5-labeled nanoparticles has been assessed by imaging various organs at different time points post-injection. nih.govnih.gov

Fluorescence-Based Sectional Imaging

For a more detailed microscopic analysis, tissues can be sectioned and imaged using fluorescence microscopy. This technique provides high-resolution visualization of the fluorescent probe's localization within the tissue architecture. For instance, after in vivo administration, tissue sections can be prepared to observe the cellular and subcellular distribution of the Cy5.5-labeled molecule. This approach was used to confirm the presence of cancer cells in tumors and their absence in normal tissue, as distinguished by the CTX:Cy5.5 bioconjugate. nih.gov

Interactive Table: Ex vivo Applications of Cy5.5 Acid (mono SO3)

| Application Area | Specific Use | Research Finding |

| Organ Biodistribution | Tumor targeting in rhabdomyosarcoma | CTX:Cy5.5 conjugate showed specific accumulation in tumor tissue. nih.gov |

| Lymphoma targeting | Rituximab-Cy5.5 conjugate selectively accumulated in tumor and excretion organs. nih.gov | |

| Nanoparticle tracking | Cy5.5-labeled nanoparticles showed distinct distribution patterns in various organs over time. nih.govnih.gov | |

| Sectional Imaging | Cancer cell identification | Confirmed the distinction between cancerous and normal tissue at a microscopic level. nih.gov |

In vivo Animal Model Imaging Research